Cas no 4730-22-7 (6-Methyl-2-heptanol)

6-Methyl-2-heptanol 化学的及び物理的性質
名前と識別子
-
- 2-Heptanol, 6-methyl-
- 2-METHYL-6-HEPTANOL
- 6-Methyl-2-heptanol
- 6-methylheptan-2-ol
- ISO-HEXYL METHYL CARBINOL
- SB45973
- SCHEMBL196610
- SB84226
- NSC-75858
- NSC75858
- EINECS 225-232-1
- AI3-25069
- 4730-22-7
- DTXSID60871096
- M0791
- AKOS009159280
- FT-0627420
- MFCD00004562
- 6-methyl-heptan-2-ol
- FCOUHTHQYOMLJT-UHFFFAOYSA-
- 6-Methyl-2-heptanol, 99%
- NSC 75858
- EN300-1858214
- D91384
- 2-Methylheptan-6-ol
- InChI=1/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
- NS00045570
- (+/-)-6-Methyl-2-heptanol; 1,5-Dimethyl-1-hexanol; 2-Hydroxy-6-methylheptane; 2-Methylheptan-6-ol; NSC 75858
- DB-242814
-
- MDL: MFCD00004562
- インチ: InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3
- InChIKey: FCOUHTHQYOMLJT-UHFFFAOYSA-N
- ほほえんだ: CC(C)CCCC(C)O
計算された属性
- せいみつぶんしりょう: 130.13600
- どういたいしつりょう: 130.135765
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 59.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.803 g/mL at 25 °C(lit.)
- ゆうかいてん: -105°C
- ふってん: 172°C(lit.)
- フラッシュポイント: 華氏温度:152.6°f
摂氏度:67°c - 屈折率: n20/D 1.424(lit.)
- PSA: 20.23000
- LogP: 2.19350
- じょうきあつ: 0.3±0.7 mmHg at 25°C
- ようかいせい: 自信がない
6-Methyl-2-heptanol セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Methyl-2-heptanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-233618-5 g |
6-Methyl-2-heptanol, |
4730-22-7 | 5g |
¥835.00 | 2023-07-11 | ||
TRC | M311845-5g |
6-Methyl-2-heptanol |
4730-22-7 | 5g |
$ 126.00 | 2023-09-07 | ||
Enamine | EN300-1858214-0.5g |
6-methylheptan-2-ol |
4730-22-7 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1858214-0.25g |
6-methylheptan-2-ol |
4730-22-7 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1858214-0.05g |
6-methylheptan-2-ol |
4730-22-7 | 0.05g |
$468.0 | 2023-09-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157902-1ml |
6-Methyl-2-heptanol |
4730-22-7 | >97.0%(GC) | 1ml |
¥129.00 | 2021-05-28 | |
abcr | AB138685-50g |
6-Methyl-2-heptanol, 97%; . |
4730-22-7 | 97% | 50g |
€479.20 | 2025-02-17 | |
Enamine | EN300-1858214-10g |
6-methylheptan-2-ol |
4730-22-7 | 10g |
$2393.0 | 2023-09-18 | ||
A2B Chem LLC | AB69943-50g |
6-Methyl-2-heptanol |
4730-22-7 | 97 | 50g |
$334.00 | 2024-04-20 | |
1PlusChem | 1P003NQV-10g |
6-Methylheptan-2-ol |
4730-22-7 | 10g |
$127.00 | 2024-05-01 |
6-Methyl-2-heptanol 関連文献
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Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476
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Shigekazu Yamazaki Org. Biomol. Chem. 2010 8 2377
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3. Monitoring hazardous waste sites: characterization and remediation considerationsHanadi S. Rifai,Philip B. Bedient,Gretchen L. Shorr J. Environ. Monit. 2000 2 199
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4. Asymmetric reduction of ketones by Geotrichum candidum in the presence of AmberliteTM XAD, a solid organic solventKaoru Nakamura,Mikio Fujii,Yoshiteru Ida J. Chem. Soc. Perkin Trans. 1 2000 3205
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5. Regioselective oxidation of adsorbed alkyl hydrogen succinates by ozone in Freon 11Athelstan L. J. Beckwith,Thach Duong J. Chem. Soc. Chem. Commun. 1979 690
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Jing Shi,Bowen Hu,Dawei Gong,Shu Shang,Guangfeng Hou,Dafa Chen Dalton Trans. 2016 45 4828
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Stanislau Bogusz Junior,Paulo Henrique Mar?o,Patrícia Valderrama,Flaviana Cardoso Damasceno,Maria Silvana Aranda,Cláudia Alcaraz Zini,Elina Bastos Caram?o,Arlete Marchi Tavares Melo,José Teixiera Filho,Helena Teixeira Godoy Anal. Methods 2015 7 521
6-Methyl-2-heptanolに関する追加情報
Chemical Profile of 6-Methyl-2-heptanol (CAS No. 4730-22-7)
6-Methyl-2-heptanol, with the chemical formula C8H18O, is an organic compound belonging to the alcohol class. This isomer, specifically the (R)-enantiomer, is of particular interest in the pharmaceutical and fine chemical industries due to its unique structural and functional properties. The compound is characterized by a branched chain structure, featuring a methyl group at the sixth carbon atom and a hydroxyl group at the second carbon atom, which contributes to its distinct reactivity and solubility characteristics.
The significance of 6-Methyl-2-heptanol in modern chemistry cannot be overstated. Its applications span across multiple domains, including pharmaceutical synthesis, flavor and fragrance production, and as an intermediate in the manufacturing of more complex organic molecules. The compound’s ability to act as a chiral building block makes it invaluable in the development of enantiomerically pure drugs, where the stereochemistry of a molecule can dramatically influence its biological activity.
In recent years, research into 6-Methyl-2-heptanol has been bolstered by advancements in synthetic methodologies that allow for more efficient and scalable production. One such development involves the use of biocatalysis, where enzymes are employed to selectively introduce functional groups with high precision. This approach not only improves yield but also reduces waste, aligning with the growing emphasis on sustainable chemistry practices. For instance, researchers have reported successful biocatalytic routes to 6-Methyl-2-heptanol that utilize engineered bacteria to produce the compound with minimal byproducts.
The pharmaceutical industry has shown particular interest in 6-Methyl-2-heptanol due to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its use in the production of certain antipsychotic medications, where the branched alcohol structure serves as a key scaffold. Recent studies have highlighted its potential in developing novel therapeutics for neurological disorders, leveraging its ability to interact with specific biological targets. The compound’s lipophilic nature also makes it an excellent candidate for drug delivery systems, particularly those designed for transdermal administration.
From a chemical perspective, 6-Methyl-2-heptanol exhibits interesting physicochemical properties that make it useful in various applications. Its moderate boiling point and solubility in both water and organic solvents allow it to be incorporated into a wide range of formulations. Additionally, its chiral center provides opportunities for derivatization into other functional molecules with tailored properties. For example, researchers have explored its use in creating complex esters and amides that serve as intermediates in polymer chemistry.
The flavor and fragrance industry has also capitalized on the versatility of 6-Methyl-2-heptanol. Its aliphatic structure and hydroxyl group contribute to a pleasant odor profile, making it a popular component in perfumes and food additives. Recent innovations have focused on optimizing extraction and synthesis methods to ensure high purity and consistency, which are critical for consumer products where even minor impurities can affect sensory quality.
In terms of industrial production, 6-Methyl-2-heptanol is typically synthesized via fractional distillation or catalytic hydrogenation of more complex hydrocarbons. Advances in process engineering have enabled more efficient production runs, reducing energy consumption and improving cost-effectiveness. Some manufacturers have adopted green chemistry principles by incorporating renewable feedstocks or optimizing reaction conditions to minimize environmental impact.
The regulatory landscape surrounding 6-Methyl-2-heptanol is generally favorable for industrial use, provided that standard safety protocols are followed. As an alcohol derivative, it does not fall under strict regulations concerning hazardous substances but still requires proper handling due to its flammability and potential for skin irritation. Companies producing or using this compound must adhere to guidelines set forth by agencies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to ensure safe handling and disposal.
Future research directions for 6-Methyl-2-heptanol may focus on expanding its applications in drug discovery and materials science. The growing demand for enantiomerically pure compounds suggests that new synthetic routes will continue to be developed to meet market needs. Additionally, exploring its role in green chemistry initiatives could further enhance its industrial relevance by reducing reliance on traditional petrochemical feedstocks.
In conclusion,6-Methyl-2-heptanol (CAS No. 4730-22-7) is a multifaceted compound with significant utility across various industries. Its unique structural features enable diverse applications ranging from pharmaceuticals to fragrances and polymers. With ongoing advancements in synthetic chemistry and sustainable practices,6-Methyl-2-heptanol is poised to remain a valuable component in both academic research and industrial processes.
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